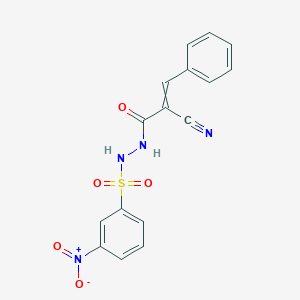

2-cyano-N'-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enehydrazide

Description

2-Cyano-N'-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enehydrazide is a hydrazide derivative characterized by a cyano group, a 3-nitrobenzenesulfonyl moiety, and a phenylpropene backbone. These compounds are typically synthesized via condensation reactions between cyanoacetohydrazide precursors and carbonyl-containing reagents (e.g., aldehydes or ketones) under green conditions using L-proline as a reusable organocatalyst . Key structural features include:

- Reactive sites: The cyano group and hydrazide moiety enable participation in heterocyclic ring formation (e.g., pyrazoles, pyridines) .

Properties

IUPAC Name |

2-cyano-N'-(3-nitrophenyl)sulfonyl-3-phenylprop-2-enehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O5S/c17-11-13(9-12-5-2-1-3-6-12)16(21)18-19-26(24,25)15-8-4-7-14(10-15)20(22)23/h1-10,19H,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKYPVHVXMZCQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)NNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyano-N'-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enehydrazide, with the CAS number 722463-22-1, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C16H12N4O5S

- Molar Mass : 372.36 g/mol

- Density : 1.472 g/cm³ (predicted)

- pKa : 6.35 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C16H12N4O5S |

| Molar Mass | 372.36 g/mol |

| Density | 1.472 g/cm³ |

| pKa | 6.35 |

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its anti-inflammatory properties and potential as an NLRP3 inflammasome inhibitor.

Research indicates that compounds similar to this compound may inhibit the NLRP3 inflammasome pathway, which plays a crucial role in the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). This inhibition can lead to a reduction in inflammation and potential therapeutic effects in diseases characterized by excessive inflammatory responses .

Case Studies and Research Findings

- NLRP3 Inflammasome Inhibition : A study highlighted the discovery of N-cyano sulfoximineurea derivatives as potent inhibitors of the NLRP3 inflammasome, with some analogues showing IC50 values as low as 7 nM. These compounds demonstrated significant efficacy in reducing IL-1β levels in vivo, suggesting that structural modifications similar to those seen in this compound could enhance anti-inflammatory activity .

- In Vitro Studies : In vitro assays have shown that compounds with similar structures can modulate cytokine production, including reductions in nitrite and IL-1β levels in macrophage cultures, indicating potential applications in treating inflammatory diseases .

- Pharmacokinetic Properties : The pharmacokinetic profiles of related compounds have been assessed, revealing favorable drug-like properties such as molecular weight and lipophilicity, which are crucial for oral bioavailability and therapeutic efficacy .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The 3-nitrobenzenesulfonyl group distinguishes the target compound from similar hydrazides. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance electrophilicity at the hydrazide nitrogen, facilitating nucleophilic attacks in heterocycle formation .

- Heteroaromatic substituents (e.g., furan, pyridine) modulate solubility and π-stacking interactions, critical for crystallinity and bioactivity .

Reactivity in Heterocycle Formation

The cyano and hydrazide groups enable diverse heterocyclic syntheses. Comparisons with analogues:

Structural Influence :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.